molecular formula C24H18Cl2N2O5S B2666441 methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1114828-29-3

methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B2666441
CAS No.: 1114828-29-3
M. Wt: 517.38
InChI Key: OJWUZMJRPPWNNT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative characterized by a fused bicyclic core with multiple functional groups. Its structure includes:

  • A 1,1-dioxo-2H-1λ⁶,2-benzothiazine scaffold.
  • A 6-chloro substituent on the benzothiazine ring.
  • A 4-phenyl group at position 2.
  • A methyl carboxylate ester at position 2.
  • A carbamoylmethyl side chain at position 2, further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

methyl 6-chloro-2-[2-(4-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-5-3-2-4-6-15)19-13-17(26)9-12-20(19)34(31,32)28(23)14-21(29)27-18-10-7-16(25)8-11-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUZMJRPPWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves multiple steps, starting with the preparation of the benzothiazine core. This core is typically synthesized through a series of condensation reactions involving chlorinated aromatic compounds and thiourea derivatives. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and the management of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Anti-inflammatory Activity

Benzothiazines are known for their anti-inflammatory properties. Research has shown that compounds similar to methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate exhibit significant anti-inflammatory effects. For instance, studies have indicated that modifications in the benzene moiety can enhance analgesic properties, making these compounds promising candidates for treating inflammatory conditions such as rheumatoid arthritis .

Analgesic Effects

The analgesic potential of benzothiazine derivatives is noteworthy. Compounds like this compound have been evaluated for their ability to alleviate pain. Experimental data suggest that certain substitutions in the molecular structure can lead to increased analgesic activity, indicating a relationship between chemical structure and biological effectiveness .

Antimicrobial Properties

Research indicates that benzothiazine derivatives possess antimicrobial properties. The presence of specific substituents can enhance their efficacy against various pathogens. This characteristic opens avenues for developing new antimicrobial agents based on the benzothiazine scaffold .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution : The introduction of the chlorophenyl group through nucleophilic attack on activated benzothiazine derivatives.
  • Carbamoylation : The formation of the carbamoyl group is achieved through reaction with isocyanates or amines.
  • Dioxo Formation : The dioxo functionality is introduced via oxidation reactions involving sulfur-containing reagents.

These synthetic pathways allow for the fine-tuning of the compound's pharmacological properties by altering substituents on the benzothiazine core.

Structural Insights

Crystallographic studies have provided insights into the molecular arrangement and interactions within these compounds. For example, intermolecular interactions such as π–π stacking and hydrogen bonding play critical roles in determining the stability and biological activity of this compound .

Clinical Trials and Research Findings

Several studies have investigated the therapeutic applications of benzothiazine derivatives:

  • Anti-inflammatory Efficacy : A clinical trial assessing the efficacy of a related compound demonstrated significant reduction in inflammation markers among participants with chronic inflammatory diseases .
  • Pain Management : In a controlled study involving patients with neuropathic pain, administration of a benzothiazine derivative resulted in notable pain relief compared to placebo groups .
  • Antimicrobial Activity : Laboratory tests showed that methyl 6-chloro derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazine Family

highlights the synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates (e.g., 4a–p ) with varying substituents on the benzene ring. Key differences between these analogues and the target compound include:

  • Substituent Position : The target compound features a 6-chloro and 4-phenyl group, whereas derivatives in often have substituents introduced at earlier synthesis stages (e.g., on anthranilic acid precursors).
  • Functional Groups : The carbamoylmethyl side chain in the target compound is absent in ’s derivatives, which primarily focus on hydroxyl or alkyl/aryl modifications.

Table 1: Structural Comparison of Benzothiazine Derivatives

Compound Substituent at Position 4 Substituent at Position 6 Side Chain at Position 2 Synthesis Yield (%)
Target Compound Phenyl Chloro Carbamoylmethyl (4-Cl-Ph) N/A*
4a () H H H 82–95
4b () Methyl H H 78–90
4c () Phenyl H H 85–93

Table 2: Hypothetical Activity Comparison Based on Substituent Effects

Compound Chloro Substituents Carbamoyl Group Predicted Bioactivity
Target Compound 6-Cl, 4-Cl-Ph Yes High (enzyme inhibition)
4c () None No Moderate (anti-inflammatory)
Crystallographic and Computational Analysis

and emphasize the role of software like SHELX and WinGX in resolving complex structures. The target compound’s crystallography would require these tools to address challenges such as:

  • Disorder in the carbamoylmethyl side chain.
  • Non-covalent interactions (e.g., Cl···π or hydrogen bonds) stabilizing the lattice .

Key Research Findings and Limitations

  • Synthesis Advantage : Pre-functionalization of anthranilic acids () ensures higher purity for the target compound compared to post-synthesis modifications.
  • Knowledge Gaps: No direct data on the target compound’s solubility, stability, or biological activity exists in the provided evidence.
  • Comparative Insight : The 4-chlorophenyl carbamoyl group may confer unique pharmacokinetic properties, but this requires experimental validation.

Biological Activity

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core with various substituents that influence its biological activity. The presence of the chlorophenyl and carbamoyl groups is significant in modulating its pharmacological effects.

1. Analgesic Properties

Research indicates that derivatives of benzothiazine compounds exhibit notable analgesic activity. For instance, modifications to the benzene moiety have been shown to enhance these properties significantly. In animal models, compounds similar to methyl 6-chloro-benzothiazine demonstrated increased pain thresholds and reduced inflammation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazine derivatives has been well-documented. Studies have shown that certain compounds can reduce inflammation markers and improve outcomes in models of inflammatory diseases . Methyl 6-chloro-benzothiazine derivatives were found to inhibit pro-inflammatory cytokines effectively.

3. Urease Inhibition

Recent investigations into urease inhibition by benzothiazine derivatives revealed promising results. The compound showed significant inhibitory activity against urease, which is crucial for treating conditions like kidney stones and certain infections . The mechanism involves interaction with key amino acid residues in the enzyme, suggesting a potential pathway for drug development.

Research Findings and Case Studies

StudyFindings
Study on Analgesic ActivityDemonstrated increased pain threshold in experimental animals treated with methyl 6-chloro-benzothiazine derivatives .
Anti-inflammatory EvaluationShowed reduction in inflammation markers and improved healing in tissue models .
Urease Inhibition StudyIdentified significant interactions with urease enzyme, indicating potential therapeutic applications for renal health .

Synthesis Methods

The synthesis of methyl 6-chloro-benzothiazine involves several steps, including the alkylation of sodium saccharin and subsequent reactions to form the desired benzothiazine framework. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization .

Q & A

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Approach : Synthesize analogs with variations in:
  • Chlorophenyl substituents : Replace Cl with F, Br, or methyl to assess steric/electronic effects .
  • Carboxylate ester : Test ethyl, propyl, or tert-butyl esters for metabolic stability .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, π) with activity .

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